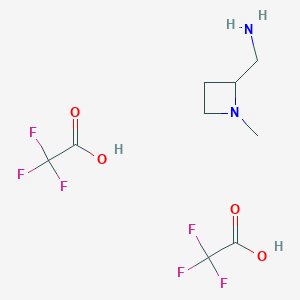

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

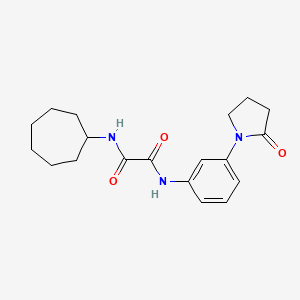

The compound "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate" appears to be a derivative of pyridine with a cyclopropane carboxylate group attached. While the specific compound is not directly studied in the provided papers, related compounds and reactions are discussed, which can give insights into the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the treatment of hydrazone with dicyclohexylcarbodiimide to prepare methyl 6-oxo-5-phenyl-1,3,4-oxadiazin-2-carboxylate . Additionally, the oxidation of bicyclic cyclopropanols with manganese(III) tris(pyridine-2-carboxylate) generates cyclic β-keto radicals, which can undergo intramolecular cyclization . These methods suggest that the synthesis of the compound might involve similar cyclization or radical generation techniques.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, has been determined using X-ray diffraction and DFT quantum chemical calculations . The structure is characterized by nearly planar pyridine subunits and a bent conformation of the linking bridge. This information can be extrapolated to predict that the molecular structure of "this compound" may also exhibit planarity in the pyridine ring and specific conformations due to substituents.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as cycloadditions with norbornene and norbornadiene to afford Diels-Alder adducts, which can decompose to yield γ-oxoketenes . Another reaction involves the tandem ring-opening/cyclization of trans-2-aryl-3-nitrocyclopropane-1,1-dicarboxylates with 2-aminopyridines to access pyrido[1,2-a]pyrimidin-4-one derivatives . These reactions indicate that the compound may also participate in cycloaddition and ring-opening/cyclization reactions, potentially leading to interesting derivatives.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of a nitro group and a cyclopropane ring suggests that the compound may have significant reactivity due to the strained ring and electron-withdrawing effects. The compound's solubility, melting point, and stability could be influenced by these functional groups and the overall molecular geometry.

Future Directions

The future directions for the study of “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could be of interest in the field of medicinal chemistry.

properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-4-7(17-10(14)6-2-3-6)8(12(15)16)9(13)11-5/h4,6H,2-3H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXFVDCOQCNJEHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)

![N-benzyl-2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2503525.png)

![2-chloro-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzoic acid](/img/structure/B2503527.png)